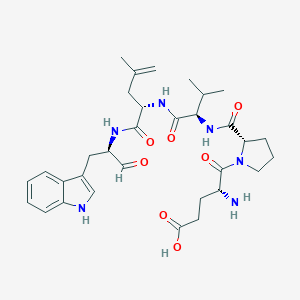

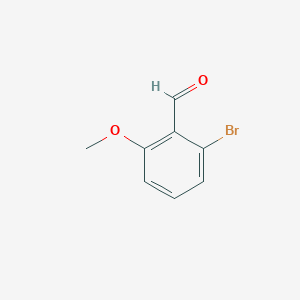

![molecular formula C18H19FO5S B135743 [(2R)-2-[(2S)-6-氟-3,4-二氢-2H-色满-2-基]-2-羟乙基] 4-甲基苯磺酸酯 CAS No. 303176-40-1](/img/structure/B135743.png)

[(2R)-2-[(2S)-6-氟-3,4-二氢-2H-色满-2-基]-2-羟乙基] 4-甲基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

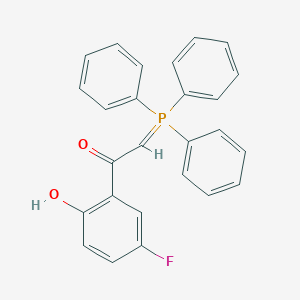

The compound [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate is a chiral molecule that appears to be related to benzenesulfonate derivatives. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the related structures and their chemical properties.

Synthesis Analysis

The synthesis of related benzenesulfonate derivatives often involves the introduction of sulfonate groups to aromatic compounds. For example, the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate was achieved through a stereoselective NH-transfer to a corresponding sulfinate, using diacetoxyiodobenzene and ammonium carbamate at room temperature, resulting in a product with high enantiocontrol . This suggests that similar methods could potentially be applied to synthesize the compound , with careful consideration of the stereochemistry involved.

Molecular Structure Analysis

The molecular structure of benzenesulfonate derivatives is characterized by the presence of a sulfonate group attached to an aromatic ring. In the case of 2-amino-5-methylpyridinium 3-carboxy-4-hydroxybenzenesulfonate, the sulfonate group interacts with the corresponding cation via hydrogen bonds, forming a distinct ring motif . This indicates that the molecular structure of [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate would likely exhibit similar hydrogen bonding capabilities, influencing its reactivity and physical properties.

Chemical Reactions Analysis

Benzenesulfonate derivatives participate in various chemical reactions. For instance, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives that can be analyzed by gas chromatography with electron-capture detection . This demonstrates the reactivity of the sulfonate group with amines, which could be relevant for the compound if it contains amine-reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonate derivatives can be influenced by the introduction of different functional groups. For example, the introduction of a fluorine atom in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives was found to preserve COX-2 potency and increase selectivity . This suggests that the presence of a fluorine atom in the compound of interest may similarly affect its biological activity and selectivity. Additionally, the solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate demonstrate different types of hydrogen-bonded ladders and stacking interactions, which could also be expected in the physical properties of the compound .

科学研究应用

合成和衍生物

- 一项研究专注于合成该化合物的 novel 衍生物,特别是尿素/硫脲衍生物,证明了对细菌和真菌菌株的中等至优异的抗菌活性 (Mannam等,2020)。

- 另一项研究详细阐述了合成发蓝光的衍生物,显示出在荧光应用中的潜力 (Mahadevan等,2014)。

药理特性

- 一项研究将该化合物的衍生物鉴定为一种新型抗血管生成剂,并使用液相色谱-电喷雾质谱法研究了其在大鼠中的代谢 (Kim等,2005)。

- 对大鼠嗜碱性白血病细胞中过敏性炎症反应的抑制作用研究发现,该化合物的衍生物抑制了肥大细胞活化,提示了针对过敏性疾病的潜在治疗策略 (Yoo等,2017)。

化学和结构分析

- 研究集中在衍生物的晶体结构上,以了解它们的化学性质和在药物中的潜在应用 (Rousselin等,2015)。

- 该化合物在合成光学活性类似物中的作用已得到探索,特别是在动力学拆分过程中 (Mizuguchi等,1994)。

新型应用

- 已经开发出在特定条件下(如超声波照射)合成该化合物的 novel 方法,在产率和反应时间方面显示出优势 (Huiyana,2013)。

- 该化合物的衍生物已显示出在复杂分子结构的合成中的用途,表明它们在高级化学合成中的潜力 (Kanevskaya等,2022)。

属性

IUPAC Name |

[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FO5S/c1-12-2-6-15(7-3-12)25(21,22)23-11-16(20)18-8-4-13-10-14(19)5-9-17(13)24-18/h2-3,5-7,9-10,16,18,20H,4,8,11H2,1H3/t16-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYHEPKRXGABEM-AEFFLSMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2CCC3=C(O2)C=CC(=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]2CCC3=C(O2)C=CC(=C3)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586505 |

Source

|

| Record name | [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

CAS RN |

303176-40-1 |

Source

|

| Record name | [(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

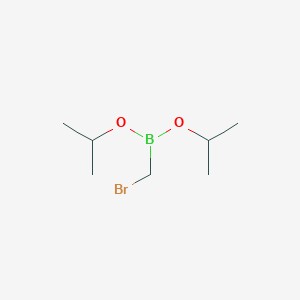

![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)

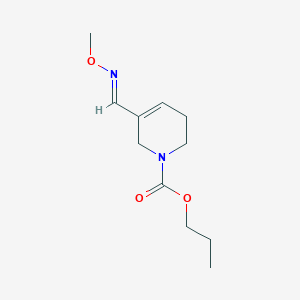

![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)

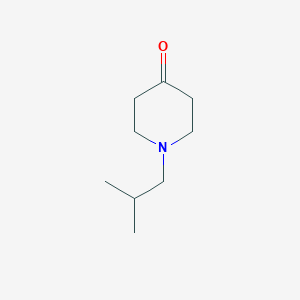

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)